molecular formula C20H14ClFN4OS B3397560 2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2-fluorophenyl)acetamide CAS No. 1021220-01-8

2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2-fluorophenyl)acetamide

Cat. No. B3397560
CAS RN: 1021220-01-8
M. Wt: 412.9 g/mol
InChI Key: WYMHOQSCIBTIIW-UHFFFAOYSA-N
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Description

This compound is a white solid with a yield of 92% . It has a molecular formula of C18H13ClN3O and an average mass of 322.0747 .


Synthesis Analysis

The synthesis of this compound involves a series of reactions, including the use of 2-hydroxyethylhydrazine, O-tosylation, azidation, and catalytic hydrogenation . The yield of the final product is 92% .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolo[1,5-a]pyrazine core, which is a bicyclic system containing a pyrazole ring fused with a pyrazine ring . The compound also contains a 4-chlorophenyl group and a 2-fluorophenyl group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a series of transformations starting from 2,2-dichlorovinylacetophenones . These transformations involve cyclization and aromatization processes .


Physical And Chemical Properties Analysis

The compound is a white solid with a melting point of 316–318 °C . Its IR (KBr, cm −1) values are 3173–3028 (NH), 1697 (C O) .

Mechanism of Action

While the exact mechanism of action of this compound is not specified in the search results, pyrazole derivatives are known to possess a wide range of pharmacological activities . Preliminary biological evaluation showed that similar compounds could inhibit the growth of A549 cells in dosage- and time-dependent manners .

Future Directions

Pyrazole derivatives, such as this compound, have attracted the attention of many researchers due to their diverse pharmacological activities . Future research may focus on further exploring the therapeutic potential of these compounds .

properties

IUPAC Name

2-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClFN4OS/c21-14-7-5-13(6-8-14)17-11-18-20(23-9-10-26(18)25-17)28-12-19(27)24-16-4-2-1-3-15(16)22/h1-11H,12H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYMHOQSCIBTIIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2-fluorophenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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